molecular formula C23H18BrNO2 B4171144 12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one

12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one

Cat. No.: B4171144
M. Wt: 420.3 g/mol
InChI Key: BPHCDKWGLMCFMN-UHFFFAOYSA-N
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Description

12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one is a complex organic compound with potential applications in various scientific fields. This compound features a brominated hydroxyphenyl group attached to a tetrahydrobenzoacridinone core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one typically involves multi-step organic reactions. One common route includes the bromination of 2-hydroxyacetophenone to form 5-bromo-2-hydroxyacetophenone, followed by a series of condensation and cyclization reactions to construct the benzo[a]acridinone core. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced compounds, each with distinct chemical and physical properties .

Scientific Research Applications

12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one is unique due to its specific combination of a brominated hydroxyphenyl group and a tetrahydrobenzoacridinone core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO2/c24-14-9-11-19(26)16(12-14)22-21-15-5-2-1-4-13(15)8-10-18(21)25-17-6-3-7-20(27)23(17)22/h1-2,4-5,8-12,22,25-26H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHCDKWGLMCFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=C(C=CC(=C5)Br)O)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
Reactant of Route 2
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12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
Reactant of Route 3
12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
Reactant of Route 4
12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
Reactant of Route 5
12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
Reactant of Route 6
Reactant of Route 6
12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one

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